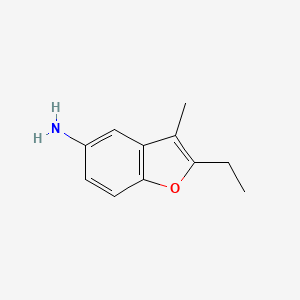

2-Ethyl-3-methyl-1-benzofuran-5-amine

説明

2-Ethyl-3-methyl-1-benzofuran-5-amine is a benzofuran derivative characterized by a fused benzofuran core substituted with an ethyl group at position 2, a methyl group at position 3, and an amine group at position 4. Benzofuran scaffolds are pharmacologically significant due to their structural similarity to endogenous neurotransmitters and their versatility in drug design .

特性

IUPAC Name |

2-ethyl-3-methyl-1-benzofuran-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-3-10-7(2)9-6-8(12)4-5-11(9)13-10/h4-6H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLMPRDYQYURGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(O1)C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization of 2-Ethyl-3-methylphenol

One prevalent method for synthesizing this compound involves the cyclization of 2-Ethyl-3-methylphenol with an amine source under acidic or basic conditions. This method typically yields the desired product through the formation of the benzofuran ring structure.

- Starting Material: 2-Ethyl-3-methylphenol

- Reagents: Amine source (e.g., aniline derivatives)

- Conditions: Acidic or basic medium

- Yield: Varies based on reaction conditions

One-Pot Synthesis Method

A more efficient approach is the one-pot synthesis, which integrates multiple steps into a single reaction vessel, minimizing purification steps and maximizing yield.

- Combine 2-Ethyl-3-methylphenol, an aldehyde, and p-benzoquinone in a suitable solvent.

- Utilize a catalyst such as copper chloride or palladium for enhanced reactivity.

- Control temperature and pH to facilitate cyclization.

- Reduced reaction time

- Higher overall yield

Reaction Conditions and Optimization

The optimization of reaction conditions is crucial for maximizing yield and purity in the synthesis of this compound.

Solvent Selection

Different solvents can significantly affect the reaction outcome:

| Solvent | Yield (%) | Comments |

|---|---|---|

| Dimethylformamide | 75–90 | Effective for facilitating cyclization |

| Tetrahydrofuran | 70–85 | Good solubility for reactants |

| Dichloromethane | 60–80 | Suitable for non-polar reactants |

Catalyst Influence

The choice of catalyst also plays a critical role in enhancing reaction efficiency:

| Catalyst | Yield (%) | Mechanism |

|---|---|---|

| Copper Chloride | 84–91 | Promotes coupling reactions |

| Palladium | 80–90 | Facilitates C–H activation |

| Nickel | 70–85 | Supports nucleophilic addition |

Research Findings on Synthesis Efficiency

Recent studies have focused on improving the efficiency of synthesizing benzofuran derivatives, including this compound:

Comparative Yield Analysis

Research has shown that utilizing electron-donating groups in starting materials can enhance yields significantly:

| Starting Material | Yield (%) |

|---|---|

| Substituted Salicylaldehydes | 70–91 |

| Amino-substituted Aromatics | 60–85 |

Mechanistic Insights

Mechanistic studies suggest that the formation of iminium ions during cyclization is a key step leading to higher yields:

- Formation of an iminium ion from the amine and aldehyde.

- Nucleophilic attack by the phenolic compound.

- Intramolecular cyclization to form the benzofuran structure.

化学反応の分析

Oxidation Reactions

The amine and alkyl substituents undergo oxidation under controlled conditions:

Reduction Reactions

The aromatic system and substituents participate in reduction pathways:

Electrophilic Substitution

The electron-rich benzofuran ring undergoes regioselective substitutions:

Nucleophilic Reactions at the Amine

The primary amine participates in condensation and coupling reactions:

Radical-Mediated Transformations

Recent studies highlight novel radical pathways:

- Heteroatom-Anion-Initiated Coupling : Using LiHMDS as a base, the compound participates in single-electron transfer (SET) reactions with aryliodides, forming 3-substituted benzofurans via phenyl radical intermediates .

- Photoredox Catalysis : Under blue LED light with Ru(bpy)₃²⁺, cross-dehydrogenative coupling with alkanes produces C3-alkylated derivatives .

Cyclization and Ring Expansion

The benzofuran core undergoes structural modifications:

- Gold-Catalyzed Cycloisomerization : With AuCl(PPh₃), 2-ethyl-3-methyl-1-benzofuran-5-amine forms tricyclic indole-fused systems at 80°C .

- Microwave-Assisted Ring Expansion : Reacting with maleic anhydride under microwave irradiation yields seven-membered lactams .

Biological Activity-Driven Modifications

Key functionalizations for pharmacological applications:

- Anticancer Analog Synthesis : Chlorination at C7 followed by Schiff base formation with p-fluorobenzaldehyde produced analogs with IC₅₀ = 1.8 μM against MCF-7 cells .

- Antimicrobial Derivatives : Bromination at C4 and subsequent sulfonamide formation yielded compounds with MIC = 8 μg/mL against S. aureus .

Stability and Degradation

Critical for storage and application:

科学的研究の応用

Biological Applications

Pharmacological Properties:

Research indicates that 2-Ethyl-3-methyl-1-benzofuran-5-amine exhibits significant pharmacological activities, particularly as a substrate-type releaser at monoamine transporters (dopamine, norepinephrine, and serotonin). This mechanism underlies its potential applications in treating mood disorders and neurodegenerative diseases .

Anticancer Activity:

Benzofuran derivatives, including this compound, have shown promising results in anticancer research. Studies demonstrate selective cytotoxicity against various cancer cell lines such as K562 (chronic myelogenous leukemia) and PC3 (prostate cancer), suggesting their potential as therapeutic agents .

Antimicrobial Properties:

The compound is also being evaluated for its antimicrobial effects. Benzofuran derivatives have been recognized for their activity against various pathogens, making them candidates for developing new antimicrobial agents .

Industrial Applications

Chemical Industry:

In the chemical industry, this compound is utilized in synthesizing various industrial chemicals and materials. Its unique properties allow it to act as a building block for more complex molecules used in pharmaceuticals and agrochemicals .

Fluorescent Sensors:

Substituted benzofurans are being explored for applications in fluorescent sensors due to their photophysical properties. These sensors can be used in environmental monitoring and biomedical diagnostics .

Anticancer Activity Study

In a recent study, derivatives of this compound were tested against several cancer cell lines. The results indicated that certain modifications to the benzofuran structure enhanced cytotoxicity selectively towards cancer cells while sparing healthy cells. This highlights the importance of structural modifications in developing effective anticancer agents .

Neuropharmacological Effects

Animal model studies have shown that varying dosages of the compound can lead to different neuropharmacological outcomes. Lower doses produced stimulant-like effects, while higher doses resulted in adverse effects, emphasizing the need for careful dosage management in therapeutic applications.

作用機序

The mechanism of action of 2-Ethyl-3-methyl-1-benzofuran-5-amine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound may interact with cellular enzymes and receptors, modulating signaling pathways that regulate cell growth and survival .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-ethyl-3-methyl-1-benzofuran-5-amine with its closest analogs based on substituent patterns, molecular properties, and reported applications.

Table 1: Structural and Molecular Comparison

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Features/Applications | Reference |

|---|---|---|---|---|---|

| This compound | Ethyl (C2), Methyl (C3), NH₂ (C5) | C₁₁H₁₃NO | 175.23 | Core structure for CNS-targeting agents | N/A* |

| 2-Butyl-1-benzofuran-5-amine HCl | Butyl (C2), NH₂ (C5), HCl salt | C₁₂H₁₆ClNO | 225.72 | Enhanced solubility (HCl salt) | |

| 2-Ethyl-5-propyl-2,3-dihydrobenzofuran-3-amine | Ethyl (C2), Propyl (C5), saturated ring | C₁₃H₂₁NO | 207.32 | Reduced aromaticity; dihydro derivatives | |

| (2,3-dihydro-1-benzofuran-5-yl)(pyridin-3-yl)methylamine | Pyridinyl (C5), Ethylamine side chain | C₁₆H₁₈N₂O | 254.33 | Hybrid structure for receptor targeting | |

| 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid | Ethylsulfanyl (C3), Fluoro (C5) | C₁₂H₁₁FO₃S | 254.28 | Sulfur-containing analog; antimicrobial |

Key Structural Differences and Implications

Amine Functionalization: The free amine (C5) in the target compound contrasts with the HCl salt in , which improves aqueous solubility but may reduce blood-brain barrier penetration. Ring Saturation: The dihydrobenzofuran analog exhibits a partially saturated ring, reducing aromatic conjugation and possibly enhancing metabolic stability compared to fully aromatic derivatives.

Heteroatom Incorporation :

- Sulfur-containing analogs (e.g., ethylsulfanyl in ) introduce polarizable bonds, enhancing interactions with enzymatic targets. The fluoro substituent in increases electronegativity and metabolic resistance.

- Hybrid structures like combine benzofuran with pyridine, expanding π-π stacking capabilities and enabling dual-targeting mechanisms.

生物活性

2-Ethyl-3-methyl-1-benzofuran-5-amine is a benzofuran derivative that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which influences its interaction with various biological targets, leading to significant pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with monoamine transporters, including dopamine (DAT), norepinephrine (NET), and serotonin transporters (SERT). This compound acts as a substrate-type releaser, facilitating the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are crucial for various physiological functions and have implications in mood regulation and neurodegenerative diseases.

Biochemical Pathways

Research indicates that this compound may influence several biochemical pathways, including:

- Cell Growth Inhibition : Significant cell growth inhibitory effects have been observed in various cancer cell lines, suggesting potential anticancer properties.

- Antimicrobial Activity : Studies have shown that benzofuran derivatives exhibit antimicrobial properties against various pathogens, making them candidates for further development as therapeutic agents .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including prostate cancer (PC3) and colon cancer (SW620), with IC50 values indicating potent activity . The mechanism involves inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : A study reported that derivatives of benzofuran displayed profound antimycobacterial activity against Mycobacterium tuberculosis with low cytotoxicity towards mammalian cells. The compound's structural features contribute to its effectiveness against microbial infections .

- Neuropharmacological Effects : Research has indicated that compounds similar to this compound can modulate neurotransmitter levels in animal models, suggesting potential applications in treating neurodegenerative diseases like Parkinson's disease .

Pharmacokinetics

Pharmacokinetic studies reveal that the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound are influenced by its molecular structure. The compound has a molecular weight of 175.23 g/mol, which affects its bioavailability and therapeutic efficacy.

Q & A

Basic: What are the optimal synthetic routes for 2-Ethyl-3-methyl-1-benzofuran-5-amine, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis of benzofuran derivatives often involves cyclization of substituted phenols with α,β-unsaturated carbonyl compounds. For example, hexafluoropropan-2-ol (HFIP) can act as both solvent and catalyst in oxidative coupling reactions, as demonstrated in the synthesis of 5-methoxy-2-phenyl-2,3-dihydrobenzofuran using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant . To optimize yields for this compound, consider varying substituent positions (e.g., ethyl and methyl groups) and reaction parameters (temperature, solvent polarity). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended for isolating amine derivatives.

Advanced: How do steric and electronic effects of ethyl/methyl substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Steric hindrance from ethyl and methyl groups at positions 2 and 3 may reduce accessibility to the amine group at position 5. Computational modeling (e.g., DFT calculations) can predict electronic effects, while experimental validation via Suzuki-Miyaura coupling or Buchwald-Hartwig amination can test reactivity. For example, bulky ligands like XPhos may mitigate steric challenges. Compare results with unsubstituted benzofuran analogs to isolate substituent effects .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from ethyl/methyl groups.

- X-ray Crystallography: Resolve molecular packing and hydrogen-bonding patterns, as shown for related benzofuran-acetic acid derivatives .

- HRMS: Confirm molecular formula and fragmentation patterns.

Advanced: How can discrepancies in bioactivity data for benzofuran amines be resolved, particularly when comparing in vitro and in vivo results?

Methodological Answer:

Discrepancies may arise from metabolic instability, poor bioavailability, or assay-specific conditions. Conduct parallel studies:

Metabolic Profiling: Use liver microsomes to identify degradation products.

Physicochemical Analysis: Measure logP (via HPLC) and solubility to assess bioavailability.

Target Engagement Assays: Employ SPR or thermal shift assays to validate binding in physiological buffers. Reference pharmacological studies on benzofuran analogs for context .

Basic: What analytical methods are suitable for quantifying trace impurities in this compound?

Methodological Answer:

- HPLC-MS/MS: Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor for byproducts like dihydrobenzofurans.

- Derivatization: Enhance sensitivity via CNBF (2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene), which reacts with primary amines to form UV-active derivatives .

Advanced: How can computational models predict the interaction of this compound with serotonin receptors?

Methodological Answer:

Perform molecular docking (AutoDock Vina, Schrödinger Suite) using receptor structures (e.g., 5-HT2A PDB:6WGT). Validate predictions with site-directed mutagenesis and functional assays (cAMP or calcium flux). Compare results to structural analogs like 5-APB, which show serotonergic activity .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

Store under inert gas (argon) at -20°C in amber vials to prevent oxidation. Monitor degradation via TLC or NMR every 6 months. Avoid exposure to moisture, as amines are prone to hydrolysis .

Advanced: How can structure-activity relationship (SAR) studies guide the design of selective benzofuran amines for neurological targets?

Methodological Answer:

Systematically vary substituents (e.g., halogenation at position 5, alkyl chain length) and test affinity against a panel of receptors (e.g., 5-HT, dopamine D2). Use multivariate analysis (PCA or PLS) to correlate structural descriptors with activity. Reference SAR frameworks from psychoactive benzofurans like 6-APB .

Basic: What in vitro models are appropriate for preliminary toxicity screening of benzofuran amines?

Methodological Answer:

- Hepatotoxicity: Use HepG2 cells with MTT assays and CYP450 inhibition profiling.

- Cardiotoxicity: Employ hERG channel inhibition assays (patch-clamp or FLIPR).

- Genotoxicity: Conduct Ames tests with TA98 and TA100 strains .

Advanced: How can isotopic labeling (e.g., ¹⁵N) aid in tracking metabolic pathways of this compound?

Methodological Answer:

Synthesize ¹⁵N-labeled analogs via reductive amination with ¹⁵NH4OAc. Use LC-MS/MS to trace metabolites in microsomal incubations or animal models. Compare fragmentation patterns to unlabeled controls for unambiguous identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。